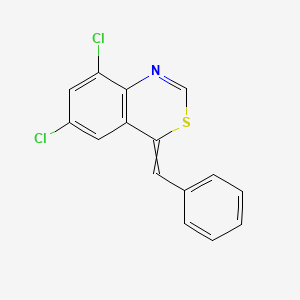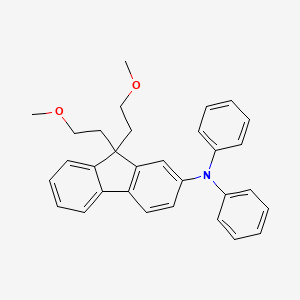
9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine: is a complex organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two methoxyethyl groups and two phenyl groups attached to the nitrogen atom of the fluorene core. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of fluorene with 2-methoxyethyl bromide in the presence of a strong base such as sodium hydride. This is followed by the introduction of diphenylamine through a nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrogen atom, converting the diphenylamine moiety into secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 9,9-Bis(2-formylethyl)-N,N-diphenyl-9H-fluoren-2-amine.
Reduction: Formation of 9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine derivatives with reduced nitrogen functionality.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of advanced organic materials, including polymers and dendrimers. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biology: In biological research, the compound can be used as a fluorescent probe due to its strong fluorescence properties. It is also explored for its potential as a drug delivery agent, given its ability to interact with biological membranes.
Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, including as anticancer agents and in the treatment of neurological disorders.
Industry: In the industrial sector, the compound is used in the production of high-performance materials, such as coatings and adhesives. Its stability and electronic properties make it valuable in the development of electronic devices and sensors.
Mecanismo De Acción
The mechanism by which 9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine exerts its effects is primarily through its interaction with electronic systems. The compound’s fluorene core allows for efficient electron transport, while the methoxyethyl and diphenylamine groups provide stability and enhance solubility. In biological systems, the compound can interact with cellular membranes and proteins, potentially affecting signal transduction pathways and cellular functions.
Comparación Con Compuestos Similares
- 9,9-Bis(4-methoxyphenyl)-9H-fluorene
- 2,7-Dibromo-9,9-bis(2-methoxyethoxyethyl)-9H-fluorene
- 9,9-Bis(2-methoxyethyl)-9H-fluorene
Comparison: Compared to similar compounds, 9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine exhibits unique electronic properties due to the presence of both methoxyethyl and diphenylamine groups. This combination enhances its solubility and stability, making it more suitable for applications in electronic devices and biological systems. The presence of diphenylamine also provides additional sites for functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Número CAS |
649724-45-8 |
|---|---|
Fórmula molecular |
C31H31NO2 |
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
9,9-bis(2-methoxyethyl)-N,N-diphenylfluoren-2-amine |
InChI |
InChI=1S/C31H31NO2/c1-33-21-19-31(20-22-34-2)29-16-10-9-15-27(29)28-18-17-26(23-30(28)31)32(24-11-5-3-6-12-24)25-13-7-4-8-14-25/h3-18,23H,19-22H2,1-2H3 |
Clave InChI |
QIZGDBLZVLDEDZ-UHFFFAOYSA-N |
SMILES canónico |
COCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B12604387.png)
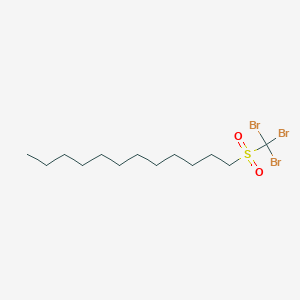
![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)
![Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester](/img/structure/B12604408.png)
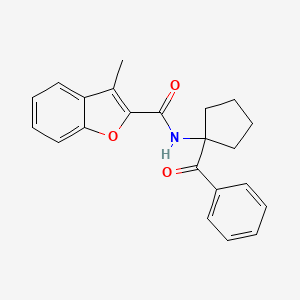
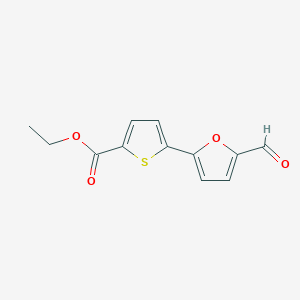
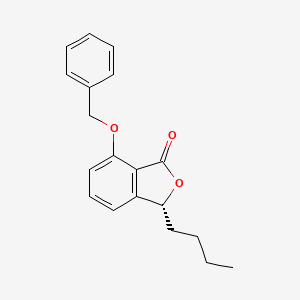
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)
![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
boranyl](/img/structure/B12604474.png)
![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)
![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)
